I₂-Promoted Benzo[b]azepine Cyclization
N-(3-butenyl)aniline undergoes an I₂-promoted intramolecular oxidative cyclization to yield benzo[b]azepine derivatives. This transformation is not feasible with the homologous N-allylaniline, which lacks the necessary carbon chain length to form the seven-membered ring [1]. Under optimized metal-free conditions (I₂, DMSO, 100 °C, 12 h), N-(3-butenyl)aniline achieved a 72% isolated yield of the corresponding benzo[b]azepine [1]. This demonstrates a unique cyclization pathway that is structurally precluded for the closest comparator.
| Evidence Dimension | Isolated Yield in Benzo[b]azepine Synthesis |
|---|---|
| Target Compound Data | 72% yield (I₂, DMSO, 100 °C, 12 h) |
| Comparator Or Baseline | N-Allylaniline (comparator): Reaction not feasible (incorrect chain length for 7-membered ring formation) |
| Quantified Difference | Target enables the reaction (72% yield); comparator reaction is inapplicable |
| Conditions | I₂ (2.0 equiv), DMSO, 100 °C, 12 h, under air atmosphere |
Why This Matters
This cyclization provides direct access to the benzo[b]azepine core, a privileged scaffold in numerous FDA-approved drugs and CNS-active candidates, representing a unique and efficient synthetic route unavailable to shorter N-alkenylanilines.
- [1] An, Z., Ren, Y., Liu, Y., & Yan, R. I2-Promoted Intramolecular Oxidative Cyclization of Butenyl Anilines: A Facile Route to Benzo[b]azepines. Chemistry – An Asian Journal, 2021, 16(18), 2614-2617. View Source
